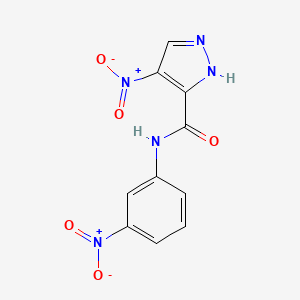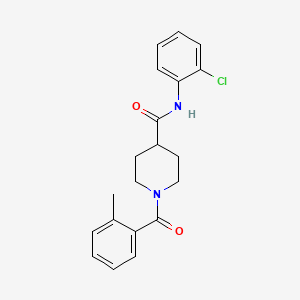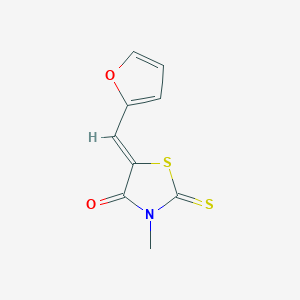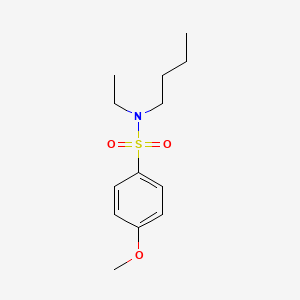![molecular formula C14H13BrClN3O2S2 B4623477 4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex reactions where halogenated phenyl compounds are key intermediates. For instance, compounds synthesized through the condensation of halogenated benzaldehydes with sulfadiazine or through reactions involving chlorosulfonic acid and benzenesulfonamide derivatives illustrate the intricate processes in creating such molecules (Sowrirajan et al., 2022; Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by their planarity and the presence of intramolecular hydrogen bonds which stabilize the molecule. X-ray crystallography studies reveal that these compounds crystallize in various space groups, demonstrating the diversity in their molecular geometry and the impact of substituents on their structure (Shad et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in a variety of chemical reactions, including condensation, quaternization, and substitution reactions, that lead to the formation of structurally diverse molecules. These reactions are often influenced by the presence of steric hindrance and the electronic properties of the substituents, which can affect the reactivity and the outcome of the synthesis (Gul et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular arrangement and intermolecular forces. The noncentrosymmetric crystal structures found in some derivatives indicate their potential application in nonlinear optics, highlighting the importance of molecular structure analysis in predicting material properties (Anwar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding patterns, are crucial for understanding the behavior of benzenesulfonamide derivatives in various chemical environments. Studies have shown that these compounds can form extensive intra- and intermolecular hydrogen bonds, contributing to their stability and reactivity (Siddiqui et al., 2008).
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential for photodynamic therapy in cancer treatment. The compound exhibited significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, which are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Materials
Anwar et al. (2000) prepared a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, demonstrating their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics. This highlights the potential use of benzenesulfonamide derivatives in developing materials for optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Enzyme Inhibition for Therapeutic Applications
Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were evaluated for their enzyme inhibition potential against AChE and BChE enzymes, relevant to Alzheimer's disease treatment. The compounds showed significant enzyme inhibition, indicating potential therapeutic applications (Kausar et al., 2019).
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O2S2/c15-10-3-6-13(12(16)7-10)19-14(22)18-8-9-1-4-11(5-2-9)23(17,20)21/h1-7H,8H2,(H2,17,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFWRACMBIMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=C(C=C(C=C2)Br)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}methyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)
![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)


![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)


![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)
